(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid
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Overview
Description
(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes a benzothiazole moiety linked to an amino acid derivative, which may contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid typically involves the condensation of a benzothiazole derivative with an amino acid. One common method is the reaction of 2-aminobenzothiazole with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound’s potential biological activities make it a subject of interest in biological research. It may be studied for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzothiazole moiety may bind to enzymes or receptors, modulating their activity. The compound’s effects may be mediated through pathways involving oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar core structure.
2-Aminobenzothiazole: A precursor in the synthesis of (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid.
4-Methylpentanoic Acid: An amino acid derivative that forms part of the compound’s structure.
Uniqueness
This compound is unique due to its combination of a benzothiazole moiety with an amino acid derivative. This structure may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
CAS No. |
869651-63-8 |
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Molecular Formula |
C13H16N2O4S |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H16N2O4S/c1-8(2)7-10(13(16)17)14-12-9-5-3-4-6-11(9)20(18,19)15-12/h3-6,8,10H,7H2,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
XUDKGIYXQYIDSV-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 |
Canonical SMILES |
CC(C)CC(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
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